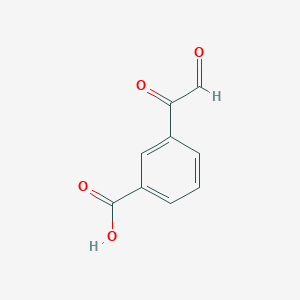

3-(2-Oxoacetyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6O4 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

3-oxaldehydoylbenzoic acid |

InChI |

InChI=1S/C9H6O4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-5H,(H,12,13) |

InChI Key |

ZFOCSCYEBFCSDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Oxoacetyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 3-(2-Oxoacetyl)benzoic acid Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the α-keto acid side chain and the functionalization of the benzene (B151609) ring.

Two principal retrosynthetic disconnections are considered for the this compound scaffold:

C-C Bond Disconnection at the α-Ketoacyl Group: The most logical disconnection is at the C-C bond between the benzene ring and the oxoacetyl group. This strategy points to a Friedel-Crafts type acylation or a related carbonylation reaction. This approach would involve acylating a benzoic acid derivative or carbonylating a suitably functionalized benzene ring.

Functional Group Interconversion (FGI): Another key strategy involves the transformation of a precursor functional group at the meta position of the benzoic acid. For instance, the α-keto moiety can be retrosynthetically derived from the oxidation of a more stable precursor, such as a 3-acetyl group or a 3-(1-hydroxyethyl) group.

These disconnections lead to readily available starting materials such as 3-bromobenzoic acid, 3-acetylbenzoic acid, or other substituted benzene derivatives. The choice of a specific synthetic route often depends on factors like the availability of starting materials, desired yield, and scalability.

Classical Synthetic Approaches

Traditional methods for synthesizing this compound and related aryl α-keto acids rely on well-established organic reactions. These approaches, while sometimes requiring harsh conditions, are robust and often utilize readily accessible reagents.

Oxidative Transformations Leading to the α-Keto Moiety

The formation of the α-ketoacetyl group can be efficiently achieved through the oxidation of a suitable precursor, most commonly a methyl ketone or a secondary alcohol. A plausible and widely used method for converting aryl methyl ketones to aryl glyoxylic acids is oxidation with selenium dioxide (SeO₂). semanticscholar.org

A key precursor for this route is 3-acetylbenzoic acid. The oxidation of the methyl group of 3-acetylbenzoic acid would directly yield the desired α-keto acid. semanticscholar.org Another potential precursor is 3-(1-hydroxyethyl)benzoic acid, which can be oxidized to the corresponding ketone. vulcanchem.comresearchgate.net

| Precursor | Oxidizing Agent | Conditions | Product | Ref. |

| 3-Acetylbenzoic acid | Selenium Dioxide (SeO₂) | Reflux in aqueous dioxane | This compound | semanticscholar.org |

| 3-(1-Hydroxyethyl)benzoic acid | Dihydrodiol Dehydrogenase | Biocatalytic oxidation | 3-Acetylbenzoic acid | researchgate.net |

| Substituted Toluenes | Molecular Oxygen / Catalysts | Various (e.g., Co(OAc)₂, HBr) | Substituted Benzoic Acids | organic-chemistry.org |

Carbonylation and Acylation Reactions in Synthesis

Carbonylation and acylation reactions represent a direct and powerful strategy for introducing the oxoacetyl group onto the aromatic ring.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, a potential route involves the Friedel-Crafts acylation of a benzene derivative. However, the presence of a deactivating carboxyl group on the ring makes direct acylation of benzoic acid challenging. A more viable approach would be to introduce the ketoacyl chain onto a precursor that can be later converted to the carboxylic acid. For example, acylation of a protected toluene (B28343) derivative followed by oxidation of the methyl group. organic-chemistry.org

Palladium-Catalyzed Carbonylation: A more modern and versatile approach involves the palladium-catalyzed carbonylation of aryl halides. liv.ac.ukgoogle.com Starting from a derivative of 3-bromobenzoic acid, such as its ester, a double carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile can, in principle, generate the α-keto acid derivative. acs.org Single carbonylation reactions are more common and can be used to synthesize the carboxylic acid from the corresponding aryl halide. nih.govnih.gov

| Substrate | Reagents | Catalyst | Product | Ref. |

| 3-Bromobenzoic acid derivative | CO, H₂O or Alcohol | Palladium complex (e.g., Pd(OAc)₂) | 3-Carboxybenzoic acid derivative | google.comnih.gov |

| Aryl Halide | CO, Amine | Palladium complex | α-Keto amide | acs.org |

| Arene | Acyl Chloride / Anhydride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | organic-chemistry.orgnih.gov |

Condensation Reactions for Scaffold Construction

Condensation reactions, such as the Claisen condensation, are fundamental in forming carbon-carbon bonds and can be employed to construct the side chain, which is then attached to the aromatic ring or built upon an existing functional group. rsc.orglibretexts.org

A feasible strategy involves the Claisen condensation of methyl 3-(methoxycarbonyl)benzoate with dimethyl oxalate (B1200264) in the presence of a strong base like sodium methoxide. This reaction would form a β-dicarbonyl intermediate, which upon hydrolysis and decarboxylation would yield the target this compound. A similar reaction has been reported for the synthesis of a derivative of 4-acetylbenzoic acid. mdpi.com

Modern and Sustainable Synthetic Routes

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These often involve the use of catalytic systems that can operate under milder conditions and with higher atom economy.

Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

Transition Metal Catalysis: Palladium catalysis is at the forefront of modern synthetic methods for constructing molecules like this compound. As mentioned, palladium-catalyzed carbonylation reactions of aryl halides or triflates are highly effective. organic-chemistry.org These reactions exhibit high functional group tolerance and can often be performed under relatively mild conditions, sometimes even at atmospheric pressure of carbon monoxide. liv.ac.uknih.gov Furthermore, palladium-catalyzed cross-coupling reactions can be used to construct precursors, for instance, by coupling an arylboronic acid with a suitable side-chain component. organic-chemistry.orgnih.gov

| Reaction Type | Substrates | Catalyst System | Key Features | Ref. |

| Oxidative Carbonylation | Arylboronic acid, CO | Pd(OAc)₂ / Ligand | Forms C-C bonds under atmospheric CO | liv.ac.uk |

| Cross-Coupling | Aryl bromide, α-keto ester enolate | Pd₂(dba)₃ / PᵗBu₃ | Forms β-aryl α-keto esters | nih.gov |

| Hydroxycarbonylation | Aryl iodide, CO (from CO₂) | MOF-supported Palladium | Sustainable, avoids handling CO gas | nih.gov |

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative that aligns with the principles of green chemistry. rsc.org While specific applications of organocatalysis for the direct synthesis of this compound are not widely documented, organocatalytic methods are well-established for reactions that could generate key intermediates. For example, asymmetric Friedel-Crafts reactions or α-functionalization of carbonyl compounds can be achieved with high enantioselectivity using chiral organocatalysts.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily focuses on mitigating the hazards and waste associated with traditional oxidation methods. A common route to aryl glyoxals is the Riley oxidation, which employs stoichiometric amounts of selenium dioxide (SeO₂). adichemistry.com However, this method presents significant environmental and safety challenges.

Reagent and Solvent Selection: Selenium compounds are highly toxic and pose considerable risks. adichemistry.com A key green chemistry objective is to replace such hazardous reagents. beyondbenign.org One strategy is to use only catalytic amounts of SeO₂ in conjunction with a terminal oxidant, such as t-butyl hydroperoxide (TBHP), which is reoxidized after each cycle. adichemistry.com This dramatically reduces the quantity of toxic selenium required. Further advancements aim to eliminate selenium entirely, exploring catalysts based on less toxic metals or even metal-free systems that can utilize benign oxidants like hydrogen peroxide or molecular oxygen. beyondbenign.orgmun.ca The choice of solvent is also critical. While traditional syntheses might use dioxane or dichloromethane, greener alternatives like dimethyl carbonate (DMC) are being investigated for other oxidation reactions. mun.ca

Catalysis and Atom Economy: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Catalytic routes improve atom economy by minimizing the formation of inorganic byproducts. For instance, the oxidation of ethylbenzene (B125841) to acetophenone (B1666503) has been achieved with high yield using a Cobalt(II) acetate (B1210297) catalyst with oxygen as the oxidant, representing a much greener pathway than those requiring stoichiometric inorganic oxidants. researchgate.net Similar catalytic air-oxidation systems could theoretically be adapted for the synthesis of this compound, which would represent a significant improvement in environmental performance.

The table below summarizes the application of green chemistry principles to the synthesis.

| Green Principle | Traditional Method (Stoichiometric SeO₂) | Greener Alternative |

| Reagent Toxicity | High (Selenium dioxide is very toxic) | Low to Moderate (e.g., Catalytic SeO₂/TBHP, Molybdenum or Cobalt catalysts) |

| Oxidant | SeO₂ | Hydrogen Peroxide, Molecular Oxygen (O₂) |

| Solvent | Dioxane, Acetic Acid | Dimethyl Carbonate (DMC), Water (if applicable) |

| Atom Economy | Poor | Improved, especially with O₂ as the oxidant |

| Catalysis | Stoichiometric | Catalytic |

Biocatalytic Approaches and Enzyme-Mediated Transformations

Biocatalysis offers an attractive, environmentally benign alternative to traditional chemical synthesis, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. However, specific enzyme-mediated pathways for the direct synthesis of this compound via the oxidation of 3-acetylbenzoic acid are not well-documented in current literature.

Despite the lack of a specific biocatalyst for this transformation, the potential for such a route exists within the vast capabilities of oxidoreductase enzymes. In biological systems, the oxidation of acetyl groups is a fundamental process. For example, in cellular respiration, the pyruvate (B1213749) dehydrogenase complex catalyzes the conversion of pyruvate into an acetyl group, which is then transferred to coenzyme A. theexpertta.comlibretexts.orgkhanacademy.org This process involves the oxidation of a keto-acid and demonstrates that enzymes can readily process substrates containing both carbonyl and carboxyl functionalities.

Developing a biocatalytic route for this compound would likely involve screening for or engineering an oxygenase or dehydrogenase capable of recognizing 3-acetylbenzoic acid as a substrate and selectively oxidizing the terminal methyl group. Such an approach would offer significant green chemistry benefits, including:

Mild Reaction Conditions: Operations at or near ambient temperature and pressure.

Aqueous Media: Elimination of volatile and often toxic organic solvents.

High Selectivity: Reduced formation of byproducts, simplifying purification.

While a direct biocatalytic synthesis remains a future prospect, the principles of enzyme-mediated oxidation are well-established and represent a promising area for future research and development.

Optimization of Reaction Parameters and Process Intensification Studies

Optimizing the reaction parameters for the synthesis of this compound from 3-acetylbenzoic acid is crucial for maximizing yield, minimizing reaction time, and ensuring selectivity. The most established chemical method, the Riley oxidation using selenium dioxide, involves several key parameters that require careful tuning. adichemistry.comresearchgate.net

Key Reaction Parameters:

Reagent Stoichiometry: The molar ratio of the substrate (3-acetylbenzoic acid) to the oxidant (SeO₂) is critical. An excess of SeO₂ can lead to over-oxidation and the formation of impurities, while an insufficient amount will result in incomplete conversion.

Solvent System: The reaction is often performed in solvents like aqueous dioxane or ethanol. The polarity and boiling point of the solvent can influence reaction rates and the solubility of reactants and products.

Temperature: These oxidations typically require heating, often in the range of 50-150°C, to proceed at a reasonable rate. google.com Temperature must be carefully controlled to prevent decomposition of the product and minimize side reactions.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without significant degradation of the desired product.

The following table outlines typical parameters for optimization studies of an acetophenone oxidation.

| Parameter | Range/Options | Effect on Reaction |

| Substrate:Oxidant Ratio | 1:1 to 1:1.5 | Affects conversion rate and potential for side reactions. |

| Solvent | Dioxane/H₂O, Ethanol, Acetic Acid | Influences solubility, reaction rate, and product stability. |

| Temperature (°C) | 50 - 150 | Higher temperatures increase reaction rate but may decrease selectivity. google.com |

| Time (hours) | 2 - 24 | Must be sufficient for complete conversion but short enough to avoid product degradation. |

Process Intensification: For industrial-scale synthesis, process intensification technologies can offer significant advantages. The use of continuous flow microreactors, for example, can improve the safety and efficiency of oxidation reactions. rsc.org Microreactors provide superior heat and mass transfer, allowing for precise temperature control and reducing the risk of thermal runaways, which can be a concern with exothermic oxidation processes. This enhanced control can lead to higher yields, better selectivity, and a safer, more scalable manufacturing process. rsc.org

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

The choice of synthetic route for producing this compound involves a trade-off between efficiency, cost, safety, and environmental impact. The primary precursor is 3-acetylbenzoic acid, and various oxidation methods can be considered for the conversion of the acetyl group to a glyoxal (B1671930). A comparative analysis of plausible routes is essential for selecting the most appropriate method.

Route A: Stoichiometric Selenium Dioxide (Riley Oxidation) This is a classic and reliable method for the α-oxidation of ketones. adichemistry.com It is known to convert acetophenones to the corresponding phenylglyoxals. google.com However, its major drawbacks are the high toxicity of selenium compounds and the generation of stoichiometric amounts of selenium-containing waste. adichemistry.com

Route B: Catalytic Selenium Dioxide with a Co-oxidant To mitigate the issues of the stoichiometric approach, a catalytic amount of SeO₂ can be used with a terminal oxidant like t-butyl hydroperoxide (TBHP). chem-station.com This significantly reduces the amount of selenium required, making the process greener and more cost-effective. The efficiency can be high, but the use of organic peroxides introduces its own safety considerations.

Route C: Alternative Catalytic Oxidation Developing a selenium-free catalytic system is a major goal. Systems based on other transition metals (e.g., cobalt, manganese, ruthenium) using molecular oxygen or hydrogen peroxide as the oxidant are attractive alternatives. researchgate.netdatapdf.com For example, TEMPO-catalyzed oxidation with NaOCl is a powerful method for alcohol oxidation and could be explored. acsgcipr.org These methods often have better environmental profiles but may require more extensive development to achieve high selectivity and yield for this specific transformation.

The table below provides a comparative overview of these synthetic routes.

| Feature | Route A: Stoichiometric SeO₂ | Route B: Catalytic SeO₂ / TBHP | Route C: Alternative Catalytic Oxidation (e.g., Co/O₂) |

| Typical Yield | Moderate to Good | Good to High | Variable; requires optimization |

| Selectivity | Generally good; risk of over-oxidation | Good; can be highly selective | Can be challenging; may require specific ligand design |

| Reagent Toxicity | Very High (SeO₂) | Moderate (TBHP is an irritant) | Low to Moderate |

| Waste Profile | High (Stoichiometric Se waste) | Low (Catalytic Se waste) | Low (Often water is the main byproduct) |

| Scalability | Challenging due to toxicity and waste | More scalable than Route A | Potentially highly scalable and suitable for flow chemistry |

| Green Chemistry Score | Poor | Fair | Good to Excellent |

Reactivity and Mechanistic Investigations of 3 2 Oxoacetyl Benzoic Acid

Reactivity of the α-Keto functionality

The α-keto group, characterized by two adjacent carbonyls, is a highly reactive center. The electrophilicity of the carbonyl carbons, particularly the ketone carbonyl, is the primary driver for its characteristic reactions.

The polarized nature of the carbonyl group in the α-keto moiety renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This process involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbon atom changes from sp² to sp³ during this process. ncert.nic.in This intermediate is then typically protonated to yield a stable addition product.

A primary example of this is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These strong nucleophiles add to the ketone carbonyl, and subsequent acidic workup yields an α-hydroxy acid derivative. This transformation is a key method for carbon-carbon bond formation at the α-position.

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic keto-carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or during an acidic workup step, yielding the final α-hydroxy product.

These addition products can undergo further transformations. For instance, the resulting tertiary alcohol can be subjected to elimination or substitution reactions, depending on the reaction conditions and the nature of the substituent groups.

The electrophilic character of the α-keto carbonyl carbon is central to numerous derivatization reactions, which are crucial for the characterization and quantification of α-keto acids. nih.gov These reactions typically involve nucleophilic addition followed by an elimination step (addition-elimination).

Reactions with ammonia (B1221849) derivatives (H₂N-Z) are common for derivatizing aldehydes and ketones. ncert.nic.in For α-keto acids, reagents like hydrazines are particularly effective. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with the keto group to form a 2,4-dinitrophenylhydrazone. nih.govresearchgate.net These derivatives are often brightly colored crystalline solids, which facilitates their identification and isolation. ncert.nic.in Similarly, phenylhydrazine (B124118) can be used to stabilize reactive α-keto acids for analysis, forming stable phenylhydrazone derivatives that are more amenable to chromatographic and mass spectrometric techniques. nih.gov

The general mechanism for this type of derivatization is as follows:

Nucleophilic Addition: The nitrogen atom of the hydrazine (B178648) derivative acts as a nucleophile, attacking the keto-carbonyl carbon to form a carbinolamine intermediate. This step is often catalyzed by acid. ncert.nic.in

Dehydration: The carbinolamine intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable C=N double bond, yielding the final hydrazone product. nih.gov

Table 1: Common Derivatization Reactions of the α-Keto Group

| Reagent | Derivative Product | Significance |

|---|---|---|

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Characterization of carbonyl compounds |

| Hydrazine (NH₂NH₂) | Hydrazone | Intermediate for Wolff-Kishner reduction |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | Stabilization for analysis, characterization nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Qualitative test for carbonyls (colored solids) ncert.nic.inresearchgate.net |

| Semicarbazide (NH₂NHCONH₂) | Semicarbazone | Characterization (sharp melting points) |

Like other carbonyl compounds with α-hydrogens, the α-keto functionality of 3-(2-Oxoacetyl)benzoic acid can exist in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the π-electrons. quora.com

Keto Tautomer ⇌ Enol Tautomer

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgfiveable.me However, the stability of the enol form can be significantly influenced by several factors:

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the enol form, a phenomenon commonly observed in β-dicarbonyl compounds. libretexts.org

Aromaticity: If enolization results in the formation of an aromatic ring, the enol form will be exceptionally stable, as seen in the case of phenols. libretexts.orgyoutube.com

The interconversion between the keto and enol forms is catalyzed by both acids and bases. studysmarter.co.uk Under acidic conditions, the carbonyl oxygen is protonated, making the α-proton more acidic and easier to remove. In basic conditions, a base removes the α-proton directly to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol.

For this compound, two potential enol tautomers can be formed from the α-keto group. The stability of these enols would be enhanced by conjugation with the adjacent carbonyl group and the benzene (B151609) ring.

Reactivity of the Carboxylic Acid Group

The aromatic carboxylic acid group (-COOH) is the second major site of reactivity in the molecule. Its chemistry is dominated by the acidic nature of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Esterification: this compound can be converted to its corresponding ester via reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. tcu.eduyoutube.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed. tcu.edu

The mechanism of Fischer esterification involves several key steps: youtube.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. brainly.comstudy.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by the solvent or the conjugate base of the catalyst, regenerating the acid catalyst and yielding the final ester product.

Amidation: The direct formation of amides from carboxylic acids and amines is challenging because the acidic carboxylic acid and basic amine react to form a stable ammonium (B1175870) carboxylate salt. rsc.org However, this reaction can be facilitated by using catalysts that activate the carboxylic acid. Various catalysts, including boric acid and titanium-based compounds like TiF₄, have been shown to be effective for the direct amidation of benzoic acid derivatives. rsc.orgsciepub.com

The general catalytic mechanism often involves the in-situ formation of a more reactive acylating agent. For example, with boric acid, it is proposed that a mixed anhydride (B1165640) is formed, which is then readily attacked by the amine nucleophile to form the amide and regenerate the catalyst. sciepub.com

Table 2: Selected Catalysts for Direct Amidation of Benzoic Acids

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Boric Acid (B(OH)₃) | Reflux in toluene (B28343) with water removal | sciepub.com |

| Titanium(IV) chloride (TiCl₄) | Reflux in toluene | rsc.org |

| Titanium(IV) fluoride (B91410) (TiF₄) | Reflux in toluene | rsc.org |

| Tris(p-bromophenyl)silanol | Reflux in toluene | acs.org |

| Iridium Complexes | Amidation via C-H activation | nih.govibs.re.kr |

The decarboxylation of aromatic carboxylic acids—the removal of the carboxyl group as carbon dioxide—is generally a difficult reaction that requires harsh conditions, such as high temperatures. nist.gov Unlike β-keto acids, which decarboxylate readily through a cyclic transition state, aromatic acids lack a low-energy pathway for CO₂ elimination.

Several mechanisms have been proposed for the thermal decarboxylation of benzoic acid derivatives at high temperatures (250-425 °C), often relevant in geochemical or industrial processes: unt.edu

Acid-Promoted Ionic Pathway: Under acidic conditions, an electrophile (like a proton) can attack the ipso-carbon (the carbon bearing the carboxyl group), leading to the displacement of CO₂. The presence of electron-releasing groups on the aromatic ring can facilitate this pathway. nist.gov

Free Radical Pathway: At very high temperatures, homolytic cleavage can lead to the formation of an aroyl radical, which can then decompose. Thermolysis in the presence of aromatic solvents can also lead to the formation of aromatic anhydrides, which may decompose via a free-radical pathway to form aryl radicals and CO. unt.edu

Base-Catalyzed Pathway: In the presence of a base, the carboxylate anion is formed. This anion is thought to decompose at high temperatures to yield an aryl anion and CO₂. nist.gov

Catalytic methods have been developed to achieve decarboxylation under milder conditions. Transition metals such as copper, silver, palladium, and rhodium can catalyze the decarboxylation of aromatic acids, often involving the formation of an organometallic intermediate. nih.gov

Aromatic Ring Reactivity and Substitution Patterns

The benzene ring in this compound is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the oxoacetyl group (-C(O)C(O)OH). Both of these substituents deactivate the aromatic ring towards electrophilic attack and are meta-directing.

The carboxylic acid and oxoacetyl groups withdraw electron density from the aromatic ring through both inductive and resonance effects. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

The directing effect of these substituents can be understood by examining the resonance structures of the intermediates formed during electrophilic attack at the ortho, meta, and para positions. When an electrophile attacks the positions ortho or para to either the carboxyl or oxoacetyl group, a destabilized carbocation intermediate is formed where one of the resonance structures places a positive charge directly adjacent to the positively polarized carbon of the electron-withdrawing group. In contrast, attack at the meta position results in a carbocation intermediate where the positive charge is not located on the carbon bearing the electron-withdrawing group, making it the least destabilized and therefore the favored pathway.

Consequently, in an electrophilic aromatic substitution reaction, the incoming electrophile will predominantly add to the positions that are meta to both the carboxyl and oxoacetyl groups. Given the 1,3-substitution pattern of the starting material, the primary products of further substitution will be the 3,5-disubstituted benzoic acid derivatives.

Table 1: Directing Effects of Substituents on an Aromatic Ring

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOH (Carboxyl) | Electron-withdrawing | Deactivating | Meta |

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The carboxylate group (-COO⁻), formed by the deprotonation of the carboxylic acid, can act as a directing group. rsc.org

In the case of this compound, treatment with a strong base would first lead to the formation of the benzoate. The negatively charged carboxylate group can then direct the organolithium reagent to the C-2 or C-4 position (ortho to the carboxylate). However, the presence of the oxoacetyl group at the meta position, which is also electron-withdrawing, can influence the acidity of the ring protons and potentially compete with the directing effect of the carboxylate. The outcome of such a reaction would depend on the specific reaction conditions and the relative directing ability of the carboxylate versus the influence of the oxoacetyl group. Generally, the carboxylate is a well-established directing group in these reactions. rsc.org

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a carboxylic acid and a ketone functionality in a 1,3-relationship on the benzene ring makes this compound a potential precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, derivatives of this compound could potentially undergo reactions to form isocoumarins or isoquinolones, which are important structural motifs in many biologically active compounds.

Furthermore, the α-keto acid moiety can participate in various rearrangement reactions, although these are less common in the context of the intact aromatic ring.

Kinetics and Thermodynamics of this compound Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce. However, the reactivity of the molecule can be inferred from studies on similar compounds. The rates of electrophilic aromatic substitution are expected to be significantly lower than that of benzene due to the deactivating nature of the two substituents.

The thermodynamics of reactions involving the carboxylic acid group, such as esterification or amide formation, would be similar to those of other benzoic acid derivatives. The presence of the oxoacetyl group might have a minor electronic influence on the reactivity of the carboxyl group.

The kinetics of reactions involving the α-keto acid moiety, such as nucleophilic addition to the carbonyl groups, would be influenced by the electronic effects of the aromatic ring and the carboxyl group.

Table 2: General Thermodynamic Data for Reactions of Benzoic Acid Derivatives

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| Esterification (with ethanol) | -5 to -15 | -20 to -40 | ~0 to -5 |

| Amide formation (with ammonia) | -20 to -30 | -50 to -70 | ~-5 to -10 |

Role as a Key Intermediate in Organic Synthesis

While not a commonly cited starting material, this compound possesses a unique combination of functional groups that makes it a potentially valuable intermediate in organic synthesis. Its structure allows for the differential functionalization of the carboxylic acid and the α-keto acid moieties.

For example, the carboxylic acid can be converted into an ester or an amide, while the ketone can undergo reactions such as reduction, oxidation, or condensation. This differential reactivity could be exploited in the synthesis of more complex molecules, including pharmaceuticals and natural products. The aromatic ring can also be further functionalized, as discussed in the reactivity section. The potential for this compound to serve as a precursor to heterocyclic systems like isocoumarins and isoquinolones further highlights its utility as a synthetic intermediate. core.ac.ukbaranlab.org

Derivatization Strategies and Structure Reactivity Relationship Srr Studies

Synthesis of Esters, Amides, and Hydrazones of 3-(2-Oxoacetyl)benzoic acid

The presence of both a carboxylic acid and a ketone allows for selective derivatization at either functional group.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group of this compound can be readily converted into esters, amides, and hydrazides using standard synthetic methodologies.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. The choice of alcohol determines the nature of the resulting ester.

Amides: Amide formation involves the reaction of the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride, or by using peptide coupling reagents.

Hydrazides: Reacting the acid or its corresponding ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding acid hydrazide. These hydrazides are valuable intermediates for synthesizing more complex heterocyclic derivatives.

Derivatization of the α-Keto Group:

The ketone carbonyl is susceptible to nucleophilic attack, most commonly leading to the formation of hydrazones.

Hydrazones: The reaction of the α-keto group with hydrazine or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone. This reaction is generally high-yielding and specific to the carbonyl group.

When derivatizing the carboxylic acid, the more reactive α-keto group may sometimes require a temporary protecting group to prevent side reactions, depending on the reaction conditions.

Table 1: Synthetic Pathways to Esters, Amides, and Hydrazones

| Derivative Type | Reagents and Conditions | General Product Structure |

|---|---|---|

| Ester | R-OH, H⁺ (catalyst), heat | This compound ester |

| Amide | R-NH₂, Coupling Agent (e.g., DCC, EDC) | 3-(2-Oxoacetyl)benzamide |

| Hydrazide | NH₂NH₂·H₂O, heat | 3-(2-Oxoacetyl)benzohydrazide |

| Hydrazone | R-NHNH₂, H⁺ (catalyst), Ethanol | 3-(2-(2-Substituted-hydrazono)acetyl)benzoic acid |

Functionalization of the α-Keto Group

The α-keto group is a key site for chemical modifications, leading to a variety of derivatives with potentially altered chemical and biological properties.

The α-keto group can be selectively reduced to an α-hydroxy acid group. This transformation can be achieved using various reducing agents. The choice of reagent is crucial to avoid the simultaneous reduction of the carboxylic acid or the aromatic ring.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), typically under controlled pH and temperature conditions to enhance selectivity for the ketone over the carboxylic acid. Catalytic hydrogenation with specific catalysts can also be employed. The mechanism generally involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

The carbonyl group of the α-keto moiety readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine derivatives.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) under mildly acidic conditions results in the formation of an oxime. This reaction proceeds via nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration.

Hydrazone Formation: As mentioned previously, hydrazines react similarly to form hydrazones. The use of substituted hydrazines allows for the introduction of various functionalities. These reactions are fundamental in synthetic organic chemistry for the characterization and derivatization of carbonyl compounds.

Table 2: Functionalization Reactions of the α-Keto Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | α-Hydroxy acid |

| Oxime Formation | Hydroxylamine (NH₂OH∙HCl) | Oxime |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |

Modifications of the Benzoic Acid Moiety

Modifications of the benzoic acid portion of the molecule, while leaving the α-ketoacetyl side chain intact, primarily involve reactions of the carboxylic acid group as detailed in section 4.1 (esterification, amidation). The electronic nature of the 3-(2-oxoacetyl) group, which is electron-withdrawing, influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. This electron-withdrawing effect makes the carboxylic acid more acidic compared to unsubstituted benzoic acid, which can affect the conditions required for its derivatization.

Systematic Investigations of Structure-Reactivity Relationships (SRR)

While specific structure-reactivity relationship (SRR) studies for this compound are not extensively documented, the principles of SRR can be applied to its derivatives. Such studies aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity.

For derivatives of this compound, an SRR study might involve synthesizing a library of analogs and evaluating them for a specific property. Key modifications could include:

Varying the 'R' group on ester or amide derivatives: Introducing different alkyl or aryl groups can modulate properties like solubility, steric hindrance, and electronic effects.

Substituting the aromatic ring: Adding various substituents to the benzene (B151609) ring would alter the electronic properties of the entire molecule.

Modifying the α-keto group: Converting the keto group to oximes, hydrazones, or α-hydroxy acids introduces significant structural and electronic changes.

By systematically altering these structural features and measuring a corresponding change in a chemical or biological endpoint, a quantitative structure-activity relationship (QSAR) model could be developed. For example, studies on other phenylglyoxylic acid derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact their biological activities.

Synthesis and Reactivity of Poly-functionalized Derivatives

The presence of two distinct functional groups allows for the synthesis of poly-functionalized derivatives where both the carboxylic acid and the α-keto group are modified. This can be achieved through sequential or, in some cases, one-pot reactions.

For example, the carboxylic acid could first be converted to an ester. Subsequently, the α-keto group of the ester could be reduced to an α-hydroxy group, yielding a 3-(2-hydroxyacetyl)benzoic acid ester. Alternatively, a hydrazone could be formed at the keto position, followed by amidation at the carboxylic acid position. The order of these synthetic steps is crucial and often requires careful planning and the use of protecting groups to ensure selectivity and achieve the desired final product. The reactivity of these poly-functionalized derivatives would be a composite of their constituent functional groups, potentially leading to novel chemical properties or enhanced biological activities.

Computational and Theoretical Studies of 3 2 Oxoacetyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational in studying the intrinsic properties of 3-(2-oxoacetyl)benzoic acid. These methods allow for the accurate prediction of molecular geometries, electronic distributions, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in mapping the electronic landscape of this compound. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is predominantly centered on the electron-withdrawing oxoacetyl and carboxylic acid groups. This distribution is a direct consequence of the electronic interplay between the benzene (B151609) ring and its substituents.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. Theoretical calculations for aromatic keto-acids often show HOMO-LUMO gaps in the range of 4-6 eV, indicating moderate reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -7.5 | Benzene Ring |

| LUMO | -2.0 | Oxoacetyl and Carboxylic Acid Groups |

Note: These values are representative and based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) for analogous aromatic keto-acids.

Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential Surface)

To further quantify its reactivity, descriptors derived from DFT are employed. The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxyl groups, indicating regions susceptible to electrophilic attack. Conversely, the acidic proton of the carboxyl group would exhibit a positive potential (blue), highlighting its propensity for nucleophilic interaction.

Fukui functions provide a more nuanced view of local reactivity by indicating the change in electron density at a specific point when the total number of electrons in the system changes. For this compound, the Fukui function for nucleophilic attack (f+) would be largest on the carbonyl carbons of the oxoacetyl group, predicting these sites as the most likely targets for nucleophiles. The Fukui function for electrophilic attack (f-) would be more distributed across the aromatic ring.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the oxoacetyl and carboxylic acid substituents necessitates a thorough conformational analysis. The key degrees of freedom are the dihedral angles between the plane of the benzene ring and the planes of the two substituent groups. Computational scans of the potential energy surface reveal the most stable conformers and the energy barriers between them.

For substituted benzoic acids, the carboxylic acid group tends to be nearly coplanar with the aromatic ring to maximize conjugation. Similarly, the oxoacetyl group's conformation is governed by a balance between electronic stabilization (conjugation) and steric hindrance. It is predicted that the most stable conformer of this compound would have both substituents largely coplanar with the benzene ring. Rotational barriers around the C-C single bonds connecting the substituents to the ring are typically in the range of 5-10 kcal/mol. The presence of multiple conformers with small energy differences can lead to conformational polymorphism in the solid state.

Table 2: Relative Energies of Plausible Conformers of this compound

| Conformer | Dihedral Angle (Ring-Carboxyl) | Dihedral Angle (Ring-Oxoacetyl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| I (Planar) | ~0° | ~0° | 0.0 |

| II (Carboxyl Twisted) | ~90° | ~0° | +5.2 |

Note: Relative energies are hypothetical, based on typical rotational barriers in substituted benzenes.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating transition states and mapping reaction pathways. For this compound, several reactions could be investigated, such as its reduction, oxidation, or participation in condensation reactions. For instance, the mechanism of nucleophilic addition to the ketone carbonyl could be explored. A transition state search would reveal the geometry of the activated complex and the associated energy barrier, providing a quantitative measure of the reaction rate. Such studies on related aromatic ketones have shown that the activation energies are sensitive to the nature of the nucleophile and the solvent environment.

Molecular Dynamics Simulations and Solvent Effects

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explicitly model the solvent and study the dynamic behavior of this compound in solution. MD simulations can reveal how solvent molecules, such as water, interact with the solute through hydrogen bonding and dipole-dipole interactions.

For this compound in an aqueous environment, MD simulations would likely show strong hydrogen bonding between water molecules and the carboxylic acid and oxoacetyl groups. This solvation can influence the conformational preferences of the molecule and mediate intermolecular interactions, such as dimerization of the carboxylic acid moieties. Furthermore, MD simulations can be used to study dynamic processes like the keto-enol tautomerism of the oxoacetyl group, which may be catalyzed by solvent molecules.

In silico Prediction of Novel Reactivity and Interaction Modes

Computational methods can also be used in a predictive capacity to explore novel reactivity and interactions. For example, in silico screening could be used to identify potential catalysts for the selective transformation of one of the functional groups. Molecular docking studies, a form of in silico prediction, could be employed to investigate the binding of this compound to the active sites of enzymes, which is relevant for drug discovery and understanding metabolic pathways. The dual electronic nature of the molecule, with both electron-donating (ring) and electron-withdrawing (substituents) characteristics, makes it an interesting candidate for studies in materials science, where it could potentially interact with various surfaces or form self-assembled structures.

Advanced Analytical Methodologies for Studying 3 2 Oxoacetyl Benzoic Acid

High-Resolution Spectroscopic Techniques for Mechanistic Investigations (e.g., in-situ NMR, advanced IR/Raman spectroscopy)

High-resolution spectroscopic techniques are pivotal for elucidating reaction mechanisms, identifying transient intermediates, and understanding the kinetics of chemical transformations.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique allows for the real-time monitoring of a chemical reaction within the NMR spectrometer. For a reaction involving 3-(2-Oxoacetyl)benzoic acid, in-situ NMR could track the disappearance of reactant signals and the emergence of product signals, providing direct evidence for reaction pathways and kinetics. While specific studies on this compound are not available, in-situ NMR has been effectively used to monitor processes like the crystallization of benzoic acid from solution, observing the evolution of both the solid and liquid phases simultaneously. cardiff.ac.uk

Advanced Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy probe the vibrational modes of a molecule, offering a "fingerprint" for its functional groups. Advanced techniques, such as time-resolved and temperature-controlled spectroscopy, can be applied to study reactions. For instance, the characteristic carbonyl (C=O) stretching frequencies of the ketone and carboxylic acid groups in this compound would be distinct and could be monitored to follow its synthesis or degradation. Studies on benzoic acid have used Raman spectroscopy to observe the decarboxylation process under hydrothermal conditions, demonstrating the technique's utility in tracking reactions at a molecular level. epa.govresearchgate.net

Mass Spectrometry Approaches for Reaction Monitoring and Product Identification (e.g., LC-MS/MS, exact mass analysis)

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying compounds by measuring their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography (LC), it becomes a highly sensitive and specific analytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique would be ideal for monitoring the progress of reactions involving this compound. By separating the reaction mixture with LC and then detecting the components with MS/MS, one can selectively track the parent compound, intermediates, and final products, even in complex matrices. nih.gov Methodologies for analyzing various benzoic acid derivatives in different samples are well-established, often utilizing multiple reaction monitoring (MRM) for high sensitivity and specificity. nih.govkoreascience.kr

Exact Mass Analysis: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown products or metabolites. In the study of this compound, exact mass analysis would be used to confirm the identity of synthesized products and to identify potential byproducts or degradation products by comparing their measured mass to calculated theoretical masses.

Chromatographic Methodologies for Reaction Mixture Analysis and Purity Assessment (e.g., advanced HPLC, GC-MS)

Chromatography is the cornerstone of separation science, essential for analyzing the composition of reaction mixtures and determining the purity of isolated compounds.

Advanced High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of aromatic carboxylic acids like this compound. quora.com A typical method would utilize a C18 column and a mobile phase consisting of an acidified water/acetonitrile gradient. The purity of a sample would be determined by integrating the peak area of the main compound and any impurities detected. Numerous validated HPLC methods exist for the quantification of benzoic acid and its derivatives in various foodstuffs and pharmaceutical preparations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile derivatives of this compound, GC-MS is a powerful analytical tool. The compound would likely require derivatization (e.g., silylation or esterification) to increase its volatility and thermal stability before injection into the GC. This technique excels at separating and identifying minor impurities or byproducts in a sample. nih.gov

X-ray Crystallography and Solid-State Analysis of Derivatives or Intermediates

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction: If a suitable single crystal of a derivative or a stable intermediate of this compound could be grown, this technique would provide its precise molecular structure. Such data is invaluable for confirming stereochemistry and understanding how the molecule interacts with others in the solid state. While crystallographic data for this compound itself is not readily available, extensive studies have been performed on benzoic acid and its many derivatives, revealing common structural motifs like the formation of hydrogen-bonded dimers between carboxylic acid groups. researchgate.netiaea.org Similar analyses have been applied to more complex benzoic acid derivatives to confirm their synthesized structures. niscpr.res.inmdpi.com

Electrochemical Characterization and Redox Behavior Studies

Electrochemical methods can be used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials and shedding light on its electronic structure and potential reactivity.

Cyclic Voltammetry (CV): CV would be the primary technique to study the redox behavior of this compound. The presence of the α-ketoacid moiety (oxoacetyl group) suggests it could be electrochemically active. The glyoxal (B1671930) group is known to be reducible. nii.ac.jp Studies on related compounds, such as glyoxal, show complex electrochemical behavior dependent on factors like pH due to hydration of the carbonyl groups. A CV study of this compound would reveal its reduction and oxidation potentials and could provide information on the stability of the resulting radical ions or other intermediates.

Molecular Mechanisms of Interaction

Enzymatic Substrate Mimicry and Inhibition Mechanisms

The α-keto acid functionality in 3-(2-oxoacetyl)benzoic acid is a key structural motif that can act as a mimic of natural α-keto acid substrates involved in numerous metabolic pathways. Enzymes such as dehydrogenases, decarboxylases, and transaminases, which process substrates like pyruvate (B1213749), α-ketoglutarate, and other α-keto acids, are potential targets.

Theoretical Inhibition Mechanism: Based on studies of analogous α-keto acids, this compound could function as a competitive inhibitor. nih.gov In this mechanism, the inhibitor molecule competes with the native substrate for binding to the enzyme's active site. wikipedia.orglibretexts.org The structural similarity between the inhibitor's α-keto acid group and that of the substrate allows it to occupy the active site, thereby preventing the substrate from binding and catalysis from occurring. The binding affinity and inhibitory potency would be determined by the specific interactions between the benzoic acid portion of the molecule and the amino acid residues lining the active site pocket. The inhibition by α-keto acid analogues is often reversible and dependent on the relative concentrations of the inhibitor and the substrate. nih.govlibretexts.org

| Enzyme Class | Natural Substrate Example | Potential Interaction Site on Inhibitor | Inhibition Type (Hypothesized) |

| Dehydrogenases | Pyruvate, α-Ketoglutarate | α-Keto acid moiety | Competitive |

| Decarboxylases | α-Keto acids | α-Keto acid moiety | Competitive |

| Transaminases | Amino acid/α-keto acid pairs | α-Keto acid moiety | Competitive Substrate Mimic |

Covalent Adduct Formation with Biological Macromolecules: Mechanistic Insights

The this compound molecule contains two electrophilic carbonyl carbons within its α-ketoacyl group, making it susceptible to nucleophilic attack from residues on biological macromolecules like proteins. This reactivity is characteristic of related compounds such as phenylglyoxal (B86788), which are known to covalently modify proteins. researchgate.netnih.gov

Potential Mechanisms of Covalent Modification: The most likely sites for covalent adduct formation on proteins are the nucleophilic side chains of certain amino acids. The reaction mechanisms could involve:

Reaction with Arginine: The guanidinium (B1211019) group of arginine is highly nucleophilic and has been shown to react with the carbonyl groups of phenylglyoxal and related reagents. nih.gov A similar reaction could occur with this compound, potentially leading to the formation of a stable cyclic adduct.

Reaction with Lysine (B10760008): The ε-amino group of lysine is another primary nucleophilic site on proteins that can react with carbonyl compounds to form a Schiff base (imine), which may undergo further reactions or rearrangement.

Reaction with Cysteine: The thiol group of cysteine is a potent nucleophile that can attack a carbonyl carbon to form a hemithioacetal adduct.

These covalent modifications can alter the protein's structure and function, leading to inhibition of enzyme activity or disruption of protein-protein interactions. mdpi.com

Chelation and Coordination Chemistry with Metal Ions: Molecular Mechanisms

The carboxylic acid group on the benzene (B151609) ring of this compound is a classic functional group for the chelation of metal ions. Carboxylate groups can coordinate with metal ions in several modes, including monodentate, bidentate chelating, and bridging fashions. researchgate.netmdpi.com

Molecular Mechanisms of Chelation: The interaction involves the donation of electron pairs from the oxygen atoms of the carboxylate group to the empty orbitals of a metal ion, forming a coordination complex. The presence of the second carbonyl group in the oxoacetyl side chain could potentially allow for more complex coordination behavior, possibly acting as a secondary, weaker binding site. The stability and geometry of the resulting metal complex would depend on the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution (which affects the protonation state of the carboxylic acid), and the steric environment. Benzoic acid and its derivatives are known to form stable complexes with a wide range of metal ions, including zinc(II), copper(II), and europium(III). mdpi.comresearchgate.net

| Coordination Mode | Description | Potential Groups Involved |

| Monodentate | One oxygen atom of the carboxylate binds to the metal ion. | Carboxylate oxygen |

| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same metal ion, forming a ring. | Both carboxylate oxygens |

| Bidentate Bridging | Each oxygen atom of the carboxylate binds to a different metal ion, linking them. | Both carboxylate oxygens |

Non-covalent Interactions with Molecular Targets: Binding Modes and Specificity Studies

Beyond covalent interactions, this compound can engage in a variety of non-covalent interactions with molecular targets such as proteins. These interactions are fundamental to the initial binding and recognition process before any covalent reaction or competitive inhibition occurs.

Key Non-covalent Interaction Types:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ketone carbonyl oxygens can also act as hydrogen bond acceptors.

Ionic Interactions (Salt Bridges): At physiological pH, the carboxylic acid will be deprotonated to a carboxylate, which can form strong ionic bonds with positively charged residues like lysine and arginine.

π-π Stacking: The aromatic benzene ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar benzene ring can interact favorably with hydrophobic pockets within a protein's binding site.

Molecular docking studies on various benzoic acid derivatives have been used to predict their binding affinities and specific interactions with the amino acid residues of protein targets. nih.govnih.govstmjournals.com These computational methods help visualize the binding mode and rationalize the structure-activity relationships of inhibitors. nih.gov

Role in Ligand Design and Structure-Based Mechanistic Studies

The structural features of this compound make it an interesting scaffold for ligand design and the development of enzyme inhibitors. Structure-based design is a rational approach to drug discovery that utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity. nih.govnih.govethernet.edu.et

Applications in Ligand Design:

Scaffold for Inhibitor Development: The benzoic acid core is a common fragment in medicinal chemistry. Modifications to the benzene ring (e.g., adding substituents) or the oxoacetyl side chain could be used to optimize binding affinity and selectivity for a specific target enzyme.

Warhead for Covalent Inhibitors: The reactive α-ketoacyl group can be employed as a "warhead" to form a covalent bond with a specific nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition. The α-ketoamide moiety, a related structure, is a known pharmacophore used to target serine and cysteine proteases. researchgate.net

Probing Active Sites: By systematically modifying the structure of this compound and studying the effects on enzyme inhibition (a process known as Structure-Activity Relationship or SAR), researchers can gain insights into the size, shape, and chemical nature of an enzyme's active site.

The combination of a rigid aromatic scaffold, a metal-chelating carboxylate, and a reactive α-ketoacyl group provides a versatile platform for developing targeted therapeutic agents through structure-based design. nih.gov

Applications of 3 2 Oxoacetyl Benzoic Acid in Chemical Biology and Material Science Research

Development as a Chemical Probe for Molecular Target Interrogation

There is currently no available research detailing the development or use of 3-(2-Oxoacetyl)benzoic acid as a chemical probe for molecular target interrogation. The design of a chemical probe typically involves the incorporation of a reactive group or a reporter tag onto a molecule that can selectively interact with a biological target. While the α-keto acid moiety of this compound could potentially be exploited for covalent modification of protein targets, no studies have been published to demonstrate this application.

Use in Fragment-Based Drug Discovery (FBDD) Scaffolds (focus on chemical design principles)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. It relies on screening small, low-complexity molecules ("fragments") that can bind to a biological target. While benzoic acid derivatives are common scaffolds in medicinal chemistry, there is no specific information available on the use of this compound as a fragment or scaffold in FBDD campaigns. The principles of FBDD would suggest that its relatively small size and potential for forming specific interactions through its functional groups could make it a candidate for fragment libraries; however, this remains speculative without supporting research.

Integration into Polymer Synthesis and Material Science Applications

The incorporation of functional monomers into polymers is a key strategy for creating materials with tailored properties. Benzoic acid and its derivatives have been used in polymer synthesis. savemyexams.com The carboxylic acid group of this compound could, in principle, be used for polymerization reactions, such as polyesterification. The ketone and α-keto acid functionalities could also offer sites for post-polymerization modification, potentially leading to materials with unique characteristics. However, there are no published studies describing the synthesis or characterization of polymers containing this compound.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of organized assemblies. Carboxylic acids are well-known for their ability to form hydrogen-bonded dimers and other supramolecular structures. While the self-assembly of various benzoic acid derivatives has been studied, there is no specific research on the supramolecular chemistry of this compound. The interplay of hydrogen bonding from the carboxylic acid and potential dipole-dipole interactions from the keto groups could lead to interesting self-assembly behavior, but this has not been experimentally verified.

Future Research Directions and Challenges

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

Key research avenues include:

Advanced Catalytic Systems: There is a significant opportunity to move beyond classical stoichiometric oxidants. Research into novel catalytic systems, including both metal-based and non-metal catalysts, is paramount. Palladium, cobalt, copper, and iron complexes have shown promise in the synthesis of related α-ketoamides and could be adapted for this specific scaffold. mdpi.comacs.orgchemrxiv.orgresearchgate.net Non-metal catalysis, for instance using iodine-based systems, presents a cost-effective and less toxic alternative. acs.orgresearchgate.net

Electrochemical Synthesis: Electrochemistry is emerging as a powerful tool for green synthesis. mdpi.com Anodic oxidation of precursor molecules, such as the corresponding aryl methyl ketones, in the presence of mediators like potassium iodide, could provide a direct and environmentally friendly route to the target α-keto acid ester, which can then be hydrolyzed. mdpi.com This method avoids harsh reagents and often simplifies product purification.

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and sustainable approach. Metal-free photocatalytic systems can be employed for reactions such as the amidation of phenacyl bromides to α-ketoamides using molecular oxygen as both the oxidant and an oxygen source, a strategy that could be conceptually adapted. organic-chemistry.org

Biomass Conversion: Leveraging biomass-derived platform chemicals, such as α-hydroxy acids, represents a sustainable starting point. mdpi.com The development of heterogeneous catalytic systems for the selective oxidation or dehydrogenation of the corresponding α-hydroxy acid precursor would align with the principles of green chemistry and offer a scalable pathway. mdpi.com

Table 1: Emerging Synthetic Strategies for 3-(2-Oxoacetyl)benzoic acid Analogs

| Synthetic Pathway | Key Features & Catalysts | Potential Advantages | Reference |

|---|---|---|---|

| Catalytic Carbonylation | Palladium or Cobalt catalysts with CO gas. | High selectivity and broad substrate scope. | mdpi.com |

| Electrochemical Synthesis | Anodic oxidation of aryl methyl ketones. | Operational simplicity, high atom economy, enhanced safety. | mdpi.com |

| Photocatalysis | Visible-light mediated, potentially metal-free systems. | Mild reaction conditions, use of sustainable energy sources. | organic-chemistry.org |

| Biocatalysis & Biomass Upgrading | Enzymatic conversion or catalytic oxidation of α-hydroxy acids. | Green chemistry principles, use of renewable feedstocks. | mdpi.com |

Deeper Mechanistic Understanding through Advanced Biophysical and Computational Tools

A thorough understanding of the molecular mechanisms of action and interaction for this compound and its derivatives is crucial for their rational design and application, particularly in chemical biology. The integration of advanced analytical techniques and computational modeling will be instrumental in elucidating these details.

Future research should employ:

Advanced Biophysical Techniques: A suite of biophysical tools can provide quantitative insights into the interactions between derivatives of this compound and biological macromolecules like proteins. ccmb.res.in Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST) can determine binding affinities, kinetics, and thermodynamics. ccmb.res.infrontiersin.orgnih.gov Spectroscopic methods, including Fluorescence Resonance Energy Transfer (FRET), Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR), can reveal conformational changes in target proteins upon binding. frontiersin.orgmwjscience.com

Computational Chemistry: In silico studies are essential for predicting molecular properties and guiding experimental design. nih.gov Quantum chemical methods can be used to analyze the electronic structure, reactivity, and spectroscopic properties of the molecule. mwjscience.comresearchgate.net Molecular docking and molecular dynamics (MD) simulations can predict and visualize the binding modes of these compounds within the active sites of enzymes or receptors, providing a rationale for observed biological activity and a foundation for structure-activity relationship (SAR) studies. nih.govmdpi.com

Table 2: Tools for Mechanistic Investigation of this compound Derivatives

| Methodology | Type | Specific Application | Reference |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Biophysical | Quantify binding affinity (Kd), stoichiometry, and thermodynamics of interaction with biomolecules. | ccmb.res.innih.gov |

| Surface Plasmon Resonance (SPR) | Biophysical | Measure real-time binding kinetics (kon, koff) and affinity. | nih.gov |

| Molecular Docking | Computational | Predict binding poses and affinities within a protein's active site. | nih.govnih.gov |

| NMR Spectroscopy | Biophysical | Confirm chemical structure and study ligand-induced conformational changes in target proteins. | mwjscience.com |

| Quantum Chemical Calculations | Computational | Analyze electronic properties, charge distribution, and reactivity. | researchgate.net |

Design of Next-Generation Molecular Scaffolds and Probes Based on this compound

The unique bifunctional nature of this compound, featuring both a carboxylic acid and an α-ketoacyl group, makes it an attractive building block for creating more complex molecular architectures. mdpi.com Future work should capitalize on this structural foundation to develop novel molecular scaffolds and functional probes.

Strategic design directions include:

Scaffold-Based Drug Design: The compound can serve as a central scaffold for combinatorial library synthesis. rsc.org By systematically modifying the aromatic ring or derivatizing the carboxyl and keto groups, a diverse range of analogs can be generated. This approach is fundamental to drug discovery, allowing for the exploration of structure-activity relationships to develop potent and selective inhibitors or antagonists for various biological targets. nih.govnih.govnih.gov

Development of Molecular Probes: The reactivity of the α-ketoacyl group can be harnessed to design chemical probes for biological imaging and detection. For instance, the core structure could be integrated with fluorophores like rhodamine or coumarin (B35378) to create "turn-on" fluorescent probes. researchgate.net Such probes could be designed to react selectively with specific analytes (e.g., reactive oxygen species) or to label particular proteins, enabling the visualization of biological processes in living cells. researchgate.net

Table 3: Potential Applications in Molecular Design

| Application Area | Design Strategy | Potential Outcome | Reference |

|---|---|---|---|

| Medicinal Chemistry | Use as a core scaffold for derivatization. | Libraries of novel compounds for screening as enzyme inhibitors or receptor modulators. | mdpi.comrsc.org |

| Chemical Biology | Conjugation with fluorophores (e.g., rhodamine). | "Turn-on" fluorescent probes for detecting specific biomolecules or cellular events. | researchgate.net |

| Combinatorial Chemistry | Systematic modification of the benzoic acid and oxoacetyl moieties. | Generation of diverse molecular libraries to explore chemical space. | mdpi.com |

Addressing Challenges in Scalable and Sustainable Synthesis

For this compound or any of its derivatives to find practical application, the development of scalable and sustainable manufacturing processes is essential. Many current laboratory-scale syntheses for related compounds rely on stoichiometric, often hazardous, reagents or energy-intensive conditions that are not viable for large-scale production. mdpi.com

Future research must address:

Process Intensification: Transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters and can enable the use of hazardous reagents or high-pressure conditions more safely.

Green Chemistry Metrics: The principles of green chemistry must be a central focus. This includes prioritizing atom economy, reducing waste (E-factor), and minimizing the use of toxic solvents and reagents. mdpi.com For example, replacing traditional oxidants like selenium dioxide with catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant is a key goal. mdpi.comresearchgate.net

Catalyst Recovery and Reuse: For processes employing expensive metal catalysts (e.g., palladium), developing methods for efficient catalyst recovery and recycling is crucial for economic viability. The use of heterogeneous or immobilized catalysts can greatly simplify this challenge. mdpi.comchemrxiv.org

Table 4: Challenges and Solutions for Sustainable Synthesis

| Challenge | Traditional Approach | Sustainable Solution | Reference |

|---|---|---|---|

| Use of Harsh Oxidants | Stoichiometric selenium dioxide or potassium permanganate. | Catalytic oxidation using O2 or H2O2 as the terminal oxidant. | mdpi.com |

| Costly/Toxic Catalysts | Homogeneous palladium or cobalt catalysts. | Development of recyclable heterogeneous catalysts or cheaper, earth-abundant metal catalysts (e.g., iron). | mdpi.comchemrxiv.org |

| Energy Intensive Conditions | High pressure and/or high temperature reactions. | Photocatalytic or electrochemical methods that operate at ambient temperature and pressure. | mdpi.comorganic-chemistry.org |

| Waste Generation | Multi-step syntheses with poor atom economy. | One-pot reactions and process intensification to minimize solvent use and purification steps. | researchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The full potential of this compound will be realized through collaborative research that spans traditional scientific boundaries. Its versatile chemical structure provides a platform for innovation at the nexus of chemistry, biology, and materials science.

Promising interdisciplinary directions include:

Chemical Biology: Leveraging the synthetic accessibility of derivatives (organic chemistry) to create tools for studying biological systems. This includes designing specific enzyme inhibitors, molecular probes for cellular imaging, and compounds that can modulate protein-protein interactions. acs.orgnih.gov

Materials Science: The benzoic acid moiety is known to act as a ligand or surface modifier. Derivatives of this compound could be explored as novel additives to control the crystallization and stability of thin films, such as in perovskite solar cells, or to passivate surfaces. rsc.org The ability of the carboxylate group to coordinate with metal substrates could be exploited in creating self-assembled monolayers (SAMs) for applications in nanotechnology and atomic layer deposition (ALD). mdpi.com

Polymer Chemistry: The molecule's two distinct functional groups could be used to synthesize novel polymers. It could act as a monomer or a cross-linking agent to create materials with unique thermal, mechanical, or electronic properties.

Table 5: Interdisciplinary Applications of this compound

| Field | Research Focus | Potential Application | Reference |

|---|---|---|---|

| Chemical Biology | Design of bioactive molecules and probes. | Enzyme inhibitors, fluorescent probes for cellular imaging. | acs.orgresearchgate.net |

| Materials Science | Surface modification and functional additives. | Inhibitors for atomic layer deposition, stability enhancers for perovskite solar cells. | rsc.orgmdpi.com |

| Polymer Chemistry | Development of new monomers or cross-linkers. | Creation of functional polymers with tailored properties. | [N/A] |

Mentioned Compounds

Q & A

Basic: What are the recommended methods for synthesizing 3-(2-Oxoacetyl)benzoic acid and characterizing its purity?

Answer: